Product packaging for 4-(Benzyl(ethyl)amino)but-2-yn-1-ol(Cat. No.:CAS No. 1309589-47-6)

4-(Benzyl(ethyl)amino)but-2-yn-1-ol

Cat. No.: B586051
CAS No.: 1309589-47-6
M. Wt: 203.285
InChI Key: ROJSYAXGWLICJR-UHFFFAOYSA-N
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Description

Significance of Propargylic Alcohols and Aminoalkynes in Modern Organic Synthesis

Propargylic alcohols and aminoalkynes are recognized as exceptionally versatile building blocks in the field of organic synthesis. rsc.orgacs.orgnih.govtudelft.nl Their significance stems from the presence of multiple reactive functional groups within a compact molecular framework, which allows for a diverse array of chemical transformations. acs.orgresearchgate.net

Propargylic alcohols, characterized by an alcohol group adjacent to a carbon-carbon triple bond, are readily available and have been extensively explored as synthetic intermediates. rsc.orgacs.org The dual functionality of the alkyne and hydroxyl groups allows them to participate in a wide range of reactions, including substitutions, rearrangements, and cyclizations, providing pathways to complex molecules and privileged structures in medicinal chemistry. rsc.orgresearchgate.netrawsource.com They are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgrawsource.com For instance, they serve as key components in the construction of heterocyclic systems like pyridines and quinolines, which are prevalent in many biologically active compounds. rsc.org The reactivity of propargylic alcohols often proceeds under mild conditions, aligning with the principles of green chemistry by minimizing waste and the need for harsh reagents. rawsource.com

Aminoalkynes are bifunctional compounds that contain both an amino group and an alkyne moiety. mdpi.comencyclopedia.pub This combination makes them ideal substrates for sequential and cascade reactions, enabling the efficient assembly of polyfunctionalized nitrogen-containing heterocycles from simple precursors. mdpi.comencyclopedia.pubnih.gov While the alkyne group is typically unreactive towards nucleophiles, its reactivity can be unlocked through activation by a metal catalyst. mdpi.comencyclopedia.pubpreprints.org This strategy has been widely employed to synthesize a variety of biologically important nitrogen heterocycles through processes like intramolecular hydroamination. mdpi.compreprints.org Propargylic amines, a subset of aminoalkynes, are particularly important, serving as precursors to notable pharmaceutical agents. acs.orgencyclopedia.pub

Structural Features and Chemical Reactivity Potential of 4-(Benzyl(ethyl)amino)but-2-yn-1-ol

This compound is a specific example of a functionalized alkyne that integrates the key features of both propargylic alcohols and aminoalkynes. Its structure is defined by a but-2-yn-1-ol backbone, with a tertiary amine, substituted with both a benzyl (B1604629) and an ethyl group, located at the C-4 position. This compound is known as an intermediate in the synthesis of Desethyl Oxybutynin, a metabolite of the pharmaceutical drug Oxybutynin, which is used in the treatment of incontinence. chemicalbook.compharmaffiliates.com

The chemical reactivity of this compound is dictated by its three primary functional groups: the hydroxyl group, the carbon-carbon triple bond, and the tertiary amino group.

Hydroxyl Group: The primary alcohol at C-1 can undergo typical alcohol reactions, such as oxidation to form an aldehyde or carboxylic acid, and esterification.

Alkyne Group: The internal alkyne is a site of unsaturation that can participate in various addition reactions. More significantly, like other alkynes, it can be activated by transition metal catalysts, enabling a host of transformations such as cyclizations, couplings, and hydrofunctionalization reactions. mdpi.com

Amino Group: The tertiary amine, with its lone pair of electrons, can act as a base or a nucleophile. The presence of both benzyl and ethyl substituents provides a specific steric and electronic environment around the nitrogen atom.

The interplay of these functional groups allows for sequential reactions, making the molecule a versatile node for building molecular complexity. For example, the hydroxyl group could be modified first, followed by a metal-catalyzed reaction at the alkyne, or vice-versa, leading to diverse and complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B586051 4-(Benzyl(ethyl)amino)but-2-yn-1-ol CAS No. 1309589-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(ethyl)amino]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-14(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9,15H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJSYAXGWLICJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyl Ethyl Amino but 2 Yn 1 Ol and Analogous Structures

Direct Synthesis Approaches

The most straightforward method for constructing propargylamines, including structures analogous to 4-(benzyl(ethyl)amino)but-2-yn-1-ol, is through direct, one-pot, three-component reactions. This approach, often referred to as A³ coupling (for Aldehyde, Alkyne, and Amine), involves the condensation of an aldehyde, a secondary amine, and a terminal alkyne. In the context of this compound, the synthesis would conceptually involve N-ethylbenzylamine, formaldehyde (B43269) (or a synthetic equivalent), and propargyl alcohol.

A significant advancement in this area is the development of direct enantioselective three-component reactions. For instance, a method utilizing a bis(imidazoline)-Cu(I) catalyst in water with sodium dodecyl sulfate (B86663) as a surfactant has been developed for a broad range of aldehydes and alkynes, yielding optically active propargylamines with excellent yields (up to 99%) and high enantiomeric excesses. nih.gov These direct methods are prized for their high atom economy and procedural simplicity, combining multiple starting materials into a complex product in a single synthetic operation. psu.edu

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the initial components. The A³ coupling reaction is a prime example of an MCR used for propargylamine (B41283) synthesis. researchgate.netnih.gov The power of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple, readily available starting materials. mdpi.com

The general mechanism for the transition-metal catalyzed A³ coupling involves the initial reaction between the aldehyde and the amine to form an iminium ion. Simultaneously, the metal catalyst activates the terminal alkyne's C-H bond to form a metal acetylide. The subsequent nucleophilic addition of the metal acetylide to the iminium ion yields the final propargylamine product. researchgate.net

Various catalytic systems have been developed to promote these reactions under diverse conditions, including environmentally benign approaches like using water as a solvent or performing the reaction under solvent-free conditions. nih.govrsc.org For example, a heterogeneous copper-catalyzed A³ coupling of aldehydes, amines, and alkynes has been successfully performed under solvent-free conditions, highlighting the green chemistry potential of such strategies. nih.gov

Metal-Catalyzed Coupling and Functionalization Reactions

The synthesis of this compound and its analogs is dominated by metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. Catalysts based on gold, copper, palladium, platinum, and ruthenium have all been successfully employed.

Gold-Catalyzed Approaches

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as powerful tools for the synthesis of propargylamines. psu.edu Gold's strong Lewis acidity allows it to act as a potent activator for C-C multiple bonds. beilstein-journals.orgacs.org The first gold-catalyzed three-component synthesis of propargylamines was reported in 2003, utilizing AuBr₃ as the catalyst. psu.edu The proposed mechanism involves the gold catalyst activating the alkyne to form an alkynyl-gold species, which then adds to the iminium ion generated from the aldehyde and amine. psu.edu

Research has shown that both Au(I) and Au(III) salts are active, while elemental gold is not. psu.edu Gold-catalyzed approaches have been applied to the coupling of ketones, secondary amines, and alkynes under neat (solvent-free) conditions. rsc.org For instance, the reaction of cyclohexanone, morpholine (B109124), and phenylacetylene (B144264) with 4 mol% of AuBr₃ at 60 °C provides the corresponding propargylamine. rsc.org Gold catalysis has also been instrumental in tandem reactions, where an initial addition to an alkyne triggers subsequent cyclizations or rearrangements to build complex molecular frameworks. nih.gov

SubstratesCatalystSolventTemperature (°C)Yield (%)Reference
Aldehyde, Amine, AlkyneHAuCl₄--Good to Excellent researchgate.net
Ketone, Amine, AlkyneAuBr₃Neat60- rsc.org
Aldehyde, Amine, AlkyneAu(III)/salen complex--- psu.edu

Copper-Catalyzed Methodologies

Copper catalysis is the most traditional and widely used method for A³ coupling reactions to synthesize propargylamines. researchgate.net The versatility of copper is demonstrated by the wide array of catalysts developed, ranging from simple copper(I) and copper(II) salts to sophisticated heterogeneous systems. researchgate.netrsc.orgrsc.org

Innovations in this area include the use of heterogeneous catalysts that offer advantages like easy separation and reusability. Examples include copper supported on hydromagnesite (B1172092) (Cu/HM), copper nanoparticles on titania (CuNPs/TiO₂), and copper-functionalized metal-organic frameworks (MIL-101(Cr)-SB-Cu), all of which show high catalytic activity, often under solvent-free conditions. nih.govrsc.orgacs.org For instance, the MIL-101(Cr)-SB-Cu catalyst afforded propargylamines in yields up to 86% at 100 °C in one hour without solvent. nih.gov Another approach involves a copper(II)-bipyridine complex immobilized on a polystyrene-poly(ethylene glycol) resin, which can catalyze the reaction with a copper loading as low as 500 mol ppm. rsc.org

Beyond the standard A³ coupling, a novel copper-catalyzed reaction has been reported involving methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. This method proceeds through a Michael addition followed by a C-C bond cleavage and the addition of a copper acetylide to an in situ generated iminium ion, providing access to di-, tri-, and tetrasubstituted propargylamines in yields ranging from 46-98%. acs.orgacs.org

Catalyst SystemSubstratesSolventTemperature (°C)Yield (%)Reference
Cu(I) chloride / Succinic acidPiperidine, p-methoxybenzaldehyde, TMS-selenium-acetylene--Good to Excellent rsc.org
Cu/HM nanomaterialKetone/Aldehyde, Amine, AlkyneDiethylene glycol / Neat-High acs.org
MIL-101(Cr)-SB-Cu4-Methylbenzaldehyde, Morpholine, PhenylacetyleneNeat10086 nih.gov
CuClMorpholine, 3-Penten-2-one, PhenylacetyleneToluene10098 acs.org
CuNPs/TiO₂Aldehyde, Amine, AlkyneNeat70Moderate to Excellent rsc.org

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their utility in cross-coupling and cascade reactions. While less common for the direct A³ coupling, palladium catalysis offers alternative pathways to propargylamine-containing structures. researchgate.net For example, palladium(II) catalysts have been used in the synthesis of indol-2-acetic esters through the carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, which are structurally analogous to the target compound. beilstein-journals.org

Palladium-catalyzed cascade reactions can construct complex molecules from simple precursors. A recently developed cascade Wacker-type process involving conjugated dienes and aliphatic alcohols, while not directly forming an amine, demonstrates palladium's ability to orchestrate multiple bond formations. acs.orgacs.org The key to these reactions is often the formation of a π-allyl-Pd intermediate, which can be trapped by nucleophiles. acs.org This type of reactivity highlights the potential for developing novel palladium-catalyzed amination reactions of functionalized alkynes and dienes to access structures related to this compound.

Platinum- and Ruthenium-Catalyzed Syntheses

Platinum Catalysis: Platinum complexes are highly effective for the hydroamination of alkynes, an atom-economical method for forming C-N bonds. researchgate.netacs.org An efficient method for the formal Markownikoff's hydroamination of alkynols has been developed using PtBr₂ as a catalyst. acs.orgnih.gov This reaction works well for a variety of alkynols and aromatic amino compounds, leading to substituted heterocyclic products in good to excellent yields. nih.gov The mechanism involves the platinum catalyst activating the alkyne toward nucleophilic attack by the amine. Tethering a hydroxyl group within the alkyne substrate can assist in the catalytic process. acs.orgacs.org

Ruthenium Catalysis: Ruthenium catalysts offer a diverse range of reactivity for the synthesis of nitrogen-containing compounds. nii.ac.jp A bimetallic system of RuCl₃ and CuBr has been shown to catalyze the three-component coupling of aldehydes, anilines, and alkynes in water or under solvent-free conditions, with both metals being crucial for achieving high yields (77-96%). psu.edu

Furthermore, ruthenium complexes are potent catalysts for intramolecular hydroamination of aminoalkynes and oxidative amination of aminoalkenes, providing rapid access to cyclic imines and other nitrogen heterocycles. nii.ac.jpacs.orgorganic-chemistry.org These cyclization strategies are valuable for synthesizing more complex molecules derived from amino-alkyne precursors. More recent developments include visible-light-driven photoredox catalysis, where a [Ru(bpy)₃]Cl₂ complex enables the direct α-C(sp³)–H bond alkynylation of N-aryl pyrrolidine (B122466) derivatives with 1-bromoalkynes, showcasing a modern approach to forming the crucial C-C bond adjacent to the nitrogen atom. researchgate.net

Other Transition Metal Catalysis in Propargylic Systems

Transition metal catalysis is a cornerstone in the functionalization of propargylic alcohols and their derivatives. researchgate.net A diverse array of transition metals, including ruthenium, gold, palladium, and copper, have been shown to effectively catalyze reactions involving these substrates. researchgate.netsnnu.edu.cn These metals can activate the propargylic system, facilitating a range of transformations such as nucleophilic substitutions, isomerizations, and coupling reactions. researchgate.net

For instance, gold and ruthenium complexes are known to have a strong affinity for the alkyne unit, enabling the activation of propargylic alcohols for further reactions. researchgate.net This activation can lead to the formation of key intermediates like metal-allenylidene complexes, which are pivotal in many enantioselective propargylic substitution reactions. snnu.edu.cnrsc.org The choice of metal and ligand can significantly influence the reaction's outcome, including its regio- and stereoselectivity.

Recent advancements have also highlighted the power of combining transition metal catalysis with other catalytic modes, such as organocatalysis, to achieve novel transformations. snnu.edu.cn This dual-catalysis approach expands the toolbox for synthesizing complex propargylic structures.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental reaction for modifying propargylic alcohols. In these reactions, the hydroxyl group is replaced by a nucleophile, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. researchgate.netorganic-chemistry.org The direct substitution of the hydroxyl group can be challenging due to its poor leaving group ability. Therefore, it is often activated by converting it into a better leaving group, such as a halide, ester, or phosphate. snnu.edu.cn

Alternatively, Lewis acids or transition metal catalysts can be employed to promote the substitution reaction. researchgate.netmdpi.com Gold(III) catalysts, for example, have been shown to be effective in promoting the direct nucleophilic substitution of propargylic alcohols with a wide range of nucleophiles under mild conditions. researchgate.net The reaction is believed to proceed through the formation of a stabilized propargylic carbocation intermediate. researchgate.net Metal-free conditions using Brønsted acids like 4-nitrobenzenesulfonic acid have also been developed, offering a more scalable and cost-effective approach. researchgate.net

The choice of nucleophile is vast and includes amines, alcohols, thiols, aromatic compounds, and stabilized carbanions, allowing for the introduction of diverse functionalities into the propargylic backbone. researchgate.netorganic-chemistry.org

Stereoselective and Enantioselective Synthesis of Propargylic Alcohol Derivatives

The synthesis of chiral propargylic alcohol derivatives is of significant interest due to their prevalence in biologically active molecules. snnu.edu.cn Achieving high levels of stereocontrol in these syntheses is a key challenge. Several strategies have been developed to address this, including the use of chiral catalysts, chiral auxiliaries, and kinetic resolution.

Transition metal-catalyzed reactions have proven particularly effective for enantioselective propargylic substitutions. snnu.edu.cn Chiral ligands coordinated to the metal center can induce asymmetry in the product. For example, copper(I) complexes with chiral ligands have been successfully used in the three-component synthesis of chiral propargylamines. organic-chemistry.org

Another powerful technique is dynamic kinetic resolution (DKR), which combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomerically enriched product. encyclopedia.pub Lipases are often used as biocatalysts for the resolution step in DKR of propargylic alcohols. encyclopedia.pub

The stereochemical outcome of these reactions can often be rationalized by considering the transition state geometries, which can be influenced by factors such as the catalyst, ligands, and reaction conditions. bohrium.com

Solid-Phase Synthesis Applications for But-2-yn-1-ol Derivatives

Solid-phase synthesis offers a powerful platform for the efficient and parallel synthesis of libraries of but-2-yn-1-ol derivatives. beilstein-journals.org In this approach, the starting material is attached to a solid support, such as a polymer resin, and subsequent reactions are carried out in a stepwise manner. acs.org This methodology simplifies purification, as excess reagents and byproducts can be easily washed away.

A key aspect of solid-phase synthesis is the choice of a suitable linker that connects the molecule to the resin and can be cleaved under specific conditions to release the final product. chemrxiv.org For instance, the 2-chlorotrityl linker is often used as it allows for mild cleavage conditions, which is crucial for preserving sensitive functional groups that may be present in the target molecules. chemrxiv.org

Solid-phase methods have been successfully applied to the synthesis of various complex molecules, including polyunsaturated fatty acids and peptidic structures, demonstrating the versatility of this technique. chemrxiv.orgpitt.edumdpi.com The iterative nature of solid-phase synthesis is particularly well-suited for building up molecular complexity in a controlled and automated fashion. chemrxiv.org

Mechanistic Investigations of Reactions Involving 4 Benzyl Ethyl Amino but 2 Yn 1 Ol

Elucidation of Reaction Intermediates (e.g., Allenylic and Propargylic Carbocations)

A central theme in the reactivity of propargylic alcohols, including 4-(Benzyl(ethyl)amino)but-2-yn-1-ol, is the formation of carbocationic intermediates upon activation of the hydroxyl group. Under acidic conditions (either Brønsted or Lewis acid catalysis), the protonated or coordinated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation. rsc.orgresearchgate.net This cation exists as two key resonance structures: a propargylic carbocation and an allenylic carbocation. rsc.org

The distribution of the positive charge between the acetylenic and allenic systems is crucial for determining the regioselectivity of subsequent nucleophilic attacks. The stability and reactivity of these intermediates can be influenced by several factors:

Substitution: The nature of substituents on the alkyne and the carbon bearing the hydroxyl group can influence the relative stability of the propargylic versus allenylic cation.

Catalyst: The choice of catalyst can dictate the preferred reaction pathway by selectively stabilizing one of the cationic intermediates. researchgate.net

Nucleophile: The nature of the attacking nucleophile can also influence which resonance contributor it reacts with.

For instance, in reactions catalyzed by BF₃·Et₂O, the formation of an allenic carbocation is a key step that precedes nucleophilic addition. rsc.org Similarly, iron(III) chloride (FeCl₃) catalysis in Friedel-Crafts type reactions proceeds through the generation of a propargylic cation intermediate. rsc.org The instability of primary propargylic cations can sometimes hinder substitution reactions, highlighting the importance of the substrate's structure. rsc.org In some cases, these carbocationic intermediates can be trapped by various nucleophiles such as arenes, alcohols, or even another molecule of the starting material to form dimers. rsc.org

Role of Catalysts in Directing Reaction Pathways and Selectivity

Catalysts play a pivotal role in controlling the outcome of reactions involving propargylic amino alcohols like this compound. By tuning the catalyst, chemists can direct the reaction towards specific products with high selectivity. acs.org

Gold catalysts, for example, are particularly effective in activating the alkyne moiety towards nucleophilic attack. acs.orgorganic-chemistry.org In the presence of an aniline (B41778) and a gold catalyst, propargylic alcohols can undergo regioselective hydroamination. acs.orgorganic-chemistry.org Depending on the reaction conditions, this can lead to different products such as 3-hydroxyimines, 1,3-amino alcohols, or 3-aminoketones, showcasing the catalyst's ability to control divergent pathways. acs.org

Copper catalysts are also versatile. A Cu(I)/TEMPO system can be used for the chemoselective aerobic oxidation of propargyl alcohols to the corresponding α,β-acetylenic carbonyl compounds under mild conditions, even in the presence of sensitive groups like amines. d-nb.infonih.govnih.gov Copper-catalyzed A³-coupling (alkyne-aldehyde-amine) reactions are also prominent, allowing for the construction of more complex N-propargyl amino alcohols. researchgate.netresearchgate.net

The table below summarizes the role of various catalysts in reactions of propargylic alcohols, which are analogous to the potential reactivity of this compound.

Catalyst SystemReaction TypeIntermediate/MechanismProduct TypeReference
Gold (Au)Hydroamination/RearrangementGold-π-alkyne complex3-Hydroxyimines, 3-Aminoketones acs.org
Copper (Cu(I))/TEMPOAerobic OxidationCopper-alkoxide complexα,β-Acetylenic carbonyls d-nb.infonih.gov
Copper (Cu(I))A³-Coupling/AnnulationCopper-acetylideN-propargyl oxazolidines researchgate.netresearchgate.net
Iron (FeCl₃)Friedel-Crafts PropargylationPropargylic carbocationPropargylated arenes rsc.org
Boron Trifluoride (BF₃·Et₂O)Propargylic SubstitutionAllenic carbocationSubstituted indenes, dihydroazepines rsc.org
Iridium (Ir)Hydrogen-Borrowing AlkylationIridium-hydride speciesγ-Amino alcohols nih.gov
Silver (AgI)/TMGCO₂ Fixation/CyclizationHydrogen-bonded activation2-Oxazolidinones nih.gov

Mechanistic Models for Intramolecular Cyclizations and Cascade Processes

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic center (upon activation of the alcohol or alkyne), makes it an ideal substrate for intramolecular cyclization and cascade reactions. These processes are highly valuable as they allow for the rapid construction of complex heterocyclic scaffolds from simple linear precursors.

One plausible pathway is an amination-cyclization cascade . This type of reaction has been used to synthesize N-substituted iminosugars from iodo-aldoses. nih.gov In a similar vein, activation of the terminal hydroxyl group of this compound could be followed by an intramolecular attack by the nitrogen atom. The regioselectivity of this cyclization (e.g., leading to a five- or six-membered ring) would be dictated by Baldwin's rules and the specific reaction conditions.

Cascade reactions initiated by an external coupling partner are also conceivable. For example, a Sonogashira cross-coupling reaction at the terminal position of a related alkyne can be followed by a nucleophilic substitution and an elimination reaction in a one-pot process to generate complex conjugated dienynes. csic.es The N-benzyl-N-ethylamino group in the target molecule could participate as an internal nucleophile in such a cascade.

Furthermore, radical cascade reactions offer another avenue for cyclization. Vinyl radicals, generated from the alkyne moiety via radical addition, can mediate complex cascade annulations to form polycyclic systems under photoredox catalysis. nih.gov The reaction of 1,6-enynes, which share structural similarities with potential derivatives of the title compound, can lead to diverse tricyclic and spiro-tetracyclic products through such radical-mediated pathways. nih.gov

A proposed mechanistic model for an acid-catalyzed intramolecular cyclization could proceed as follows:

Protonation or Lewis acid coordination to the hydroxyl group.

Loss of water to form the resonance-stabilized propargyl/allenyl carbocation.

Intramolecular nucleophilic attack by the nitrogen atom onto the electrophilic carbon center.

Deprotonation to yield the final heterocyclic product.

The specific ring size and stereochemistry of the product would depend on the transition state geometry of the cyclization step.

Computational and Theoretical Chemistry Studies of 4 Benzyl Ethyl Amino but 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comrsc.org It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. nih.govgithub.io For a molecule like 4-(Benzyl(ethyl)amino)but-2-yn-1-ol, DFT calculations would be the foundational step in its theoretical characterization.

Structural Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using a selected density functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), the geometry of the molecule is optimized. up.ac.zanih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum potential energy. For this compound, this would reveal the precise spatial orientation of the benzyl (B1604629), ethyl, and hydroxyl groups relative to the butynyl backbone. The results of such a calculation would be a set of optimized geometric parameters.

Illustrative Data Table: Predicted Geometric Parameters This table is for illustrative purposes to show the expected output of a DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC≡C (alkyne)~1.21 Å
Bond LengthC-O (alcohol)~1.43 Å
Bond LengthC-N (amine)~1.47 Å
Bond AngleC-C≡C~178°
Dihedral AngleN-C-C-C (ethyl group)~60° (gauche)

Illustrative Data Table: Predicted Electronic Properties This table is for illustrative purposes to show the expected output of a DFT calculation.

PropertyPredicted Value
Total EnergyValue in Hartrees (e.g., -650.1234 Ha)
Dipole Moment~2.5 Debye
NBO Charge on Oxygen~ -0.7 e
NBO Charge on Nitrogen~ -0.5 e

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ossila.com

HOMO-LUMO Analysis: For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amino group, the oxygen of the alcohol, and the π-system of the benzyl ring. The LUMO, conversely, would be distributed over the more electron-deficient parts of the molecule, potentially including the antibonding orbitals of the alkyne and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.comirjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity. nih.govirjweb.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors would help in predicting how this compound would behave in different chemical environments, for instance, whether it would act as a nucleophile or an electrophile.

Illustrative Data Table: FMO Energies and Reactivity Descriptors This table is for illustrative purposes to show the expected output of a DFT calculation.

ParameterDefinitionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 6.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -3.5
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 3.0
Electrophilicity Index (ω)μ2 / (2η)~ 2.04

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. aip.orgacs.org This involves identifying key stationary points, namely intermediates and, most importantly, transition states.

Reaction Pathway Modeling: For this compound, one could model various reactions, such as its synthesis or its subsequent transformations. For example, the synthesis could involve the reaction of a propargyl alcohol derivative with benzyl-ethylamine. nih.gov Computational modeling would explore different possible pathways for this reaction, calculating the energy of each species along the proposed reaction coordinate. rsc.org This helps in determining the most energetically favorable route.

Transition State Analysis: The transition state is the highest energy point on the minimum energy path between a reactant and a product. solubilityofthings.com Locating this transient structure is crucial as its energy determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. solubilityofthings.com Automated workflows can be employed to search for transition states given the structures of the reactants and products. researchgate.net For a reaction involving this compound, the transition state structure would reveal which bonds are being formed and which are being broken at the peak of the energy barrier. A frequency calculation is then performed on the located transition state; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Illustrative Data Table: Reaction Energetics This table is for illustrative purposes to show the expected output of a reaction modeling study.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at their ground state.
Transition State (TS1)+25.0Energy barrier for the reaction.
Intermediate-5.0A metastable species formed during the reaction.
Products-15.0Final products at their ground state.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility. mun.canih.govresearchgate.net This is particularly important for flexible molecules like this compound, which has several rotatable single bonds.

Conformational Analysis: An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov For this compound, an MD simulation, typically performed in a simulated solvent environment to mimic real-world conditions, would explore the vast landscape of possible conformations by rotating the ethyl and benzyl groups and the hydroxymethyl group. longdom.orgacs.org By analyzing the trajectory, one can identify the most populated (i.e., most stable) conformations and the energy barriers between them. nih.govrsc.orgmdpi.com This provides insight into the molecule's shape and flexibility, which are crucial for its interactions with other molecules.

Illustrative Data Table: Conformational Population Analysis This table is for illustrative purposes to show the expected output of an MD simulation.

ConformerKey Dihedral AnglesPopulation (%)Relative Free Energy (kcal/mol)
1 (Folded)Defined by specific rotations of benzyl and ethyl groups450.00
2 (Extended)Defined by different rotations300.55
3 (Semi-Folded)Defined by other rotations250.75

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including "4-(Benzyl(ethyl)amino)but-2-yn-1-ol" and its precursors or reaction products. uobasrah.edu.iqbbhegdecollege.com Both ¹H and ¹³C NMR are instrumental in mapping the connectivity of atoms within a molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of information. For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the protons of the ethyl and butynyl moieties resonate at characteristic upfield positions. The coupling between adjacent non-equivalent protons is crucial for establishing the sequence of atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment, allowing for the identification of sp-, sp²-, and sp³-hybridized carbons, as well as carbons bonded to heteroatoms like nitrogen and oxygen.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further resolve complex structures and unambiguously assign proton and carbon signals, especially in more complex derivatives or reaction intermediates. For example, in the structural analysis of related compounds, 2D NMR has been essential for confirming the connectivity and stereochemistry. nih.gov

Table 1: Representative NMR Data for Related Butynol Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4-(Diethylamino)-2-butyn-1-ol¹³C---(Data not available)
4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol¹H7.25d-Ar-H
¹H6.85d-Ar-H
¹H4.20s--OH
¹H3.80s-OCH₃
¹H3.45t-N-CH₂
¹H2.55m-C≡C-CH₂

This table is for illustrative purposes and shows data for structurally similar compounds to provide an example of expected spectral features. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule. horiba.comspectroscopyonline.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For "this compound," key vibrational modes would include:

O-H stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C≡C stretch: A weak to medium absorption in the range of 2100-2260 cm⁻¹, characteristic of the internal alkyne.

C-N stretch: Typically found in the 1000-1350 cm⁻¹ region.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides information about molecular vibrations as well. horiba.com It is particularly sensitive to non-polar bonds and can be advantageous for analyzing aqueous samples. The C≡C triple bond, being relatively non-polar, often gives a strong signal in the Raman spectrum, complementing the sometimes weak signal in the IR spectrum. horiba.com

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
AlcoholO-H Stretch3200-3600 (broad)
AlkyneC≡C Stretch2100-2260 (weak to medium)
Aromatic RingC=C Stretch~1600 and ~1475
AmineC-N Stretch1000-1350

This table provides a general guide to expected IR absorption regions for the functional groups present in the target molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. core.ac.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). core.ac.ukscispace.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. scispace.comrsc.org For "this compound" (C₁₃H₁₇NO), HRMS would confirm this exact formula, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Cleavage of the molecule at its weakest bonds upon ionization can help to identify structural motifs. For "this compound," characteristic fragments might arise from the loss of a hydroxyl group, cleavage of the ethyl group, or fragmentation of the benzyl moiety.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While "this compound" itself may be an oil or low-melting solid, its derivatives can often be crystallized to allow for analysis by X-ray crystallography. researchgate.net This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. iucr.orgacs.orgnih.gov

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This analysis can confirm the connectivity of atoms and establish the stereochemistry of the molecule. For instance, X-ray crystallography has been used to unequivocally confirm the structure of complex organic molecules synthesized through multi-step reactions. researchgate.netacs.orgnih.gov The ability to form suitable crystals is a prerequisite for this powerful analytical method. google.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Chemical Syntheses

A key application of 4-(Benzyl(ethyl)amino)but-2-yn-1-ol is its role as a documented intermediate in the multistep synthesis of pharmacologically relevant molecules. Its structural framework is particularly suited for modifications that lead to more complex target compounds.

Detailed Research Findings: Research and chemical supplier data confirm that this compound serves as a crucial intermediate in the synthesis of Desethyl Oxybutynin Hydrochloride. chemicalbook.com Desethyl Oxybutynin is a primary metabolite of Oxybutynin, a medication used to treat overactive bladder. chemicalbook.compharmaffiliates.com The synthesis leverages the core structure of this compound, which is modified in subsequent steps to yield the final active pharmaceutical ingredient metabolite. The deuterated isotopologue, 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol, is also synthesized as an intermediate for producing labeled Desethyl Oxybutynin, which is used as an internal standard in pharmacokinetic studies. pharmaffiliates.com

Furthermore, the broader class of propargylamines is recognized for its importance in medicinal chemistry. For instance, hybrid molecules combining the structural features of the Alzheimer's drug Donepezil with an indolyl propargylamino moiety have been synthesized and evaluated as multipotent agents against enzymes like cholinesterase and monoamine oxidase. researchgate.net This highlights the value of the propargylamine (B41283) scaffold, present in this compound, as a cornerstone for building complex and biologically active compounds.

Table 1: Role as a Synthetic Intermediate

Starting Material Precursor Intermediate Final Product Derivative

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

The propargylamino alcohol structure of this compound is an ideal precursor for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. kcl.ac.uknih.gov These scaffolds are of immense interest in medicinal chemistry and materials science due to their presence in numerous natural products and functional molecules. The alkyne and amino functionalities allow for various cyclization strategies, often catalyzed by transition metals. mdpi.com

Detailed Research Findings: Gold and other transition metals are particularly effective in catalyzing the cyclization of aminoalkynes. mdpi.com Gold(I)-catalyzed reactions, for example, can activate the alkyne bond in this compound, making it susceptible to intramolecular attack by the amino or hydroxyl group (or a derivative thereof) to form various five- or six-membered rings. nih.govucsb.edu

Specific examples of heterocycles synthesized from related propargylamine precursors include:

Oxazoles: After conversion of the amine to an amide (N-acylation), the resulting N-propargylamide can undergo cycloisomerization to form oxazole (B20620) rings. mdpi.comresearchgate.net This reaction can be catalyzed by various Lewis acids, such as zinc(II) triflate (Zn(OTf)₂) or iron(III) chloride (FeCl₃). researchgate.netorganic-chemistry.org

Pyrroles: Gold-catalyzed cyclization of 1-amino-3-alkyn-2-ols is a known route to substituted pyrroles. nih.gov

Dihydrofuroquinolinones: While a more complex system, related structures like 4-(2-aminophenyl)-3-yn-1-ols undergo palladium-catalyzed double cyclization reactions, demonstrating the potential of the but-2-yn-1-ol backbone in forming fused heterocyclic systems. researchgate.net

Morpholines: Gold-catalyzed intramolecular hydroalkoxylation of related 2-(propargylamino)phenols is a strategy for synthesizing morpholine (B109124) cores, highlighting the utility of the propargylamino alcohol motif. scispace.com

Table 2: Examples of Heterocyclic Scaffolds from Propargylamine Precursors

Heterocyclic Scaffold Reaction Type Catalyst/Reagent Example
Oxazoles Intramolecular Cycloisomerization Zn(OTf)₂, FeCl₃ researchgate.netorganic-chemistry.org
Pyrroles Intramolecular Cyclization Gold(I) complexes nih.gov
Dihydropyridones Tandem Carbonyl Addition/Rearrangement Gold(I) complexes nih.gov

Precursor for Advanced Materials and Functional Molecules

The unique functionalities of this compound make it a valuable precursor for molecules with specific functions, including those with applications in materials science and pharmacology. The alkyne group, in particular, is a versatile handle for introducing the molecule into larger systems or for post-synthesis modification.

Detailed Research Findings: The propargylamine motif is a key component in the design of molecules targeting biological systems. For example, researchers have synthesized pyridine (B92270) dicarbonitriles containing a propargylamine moiety to create compounds with high affinity for sigma receptors (σR), which are targets for treating neurological disorders. researchgate.net This demonstrates how the core structure can be incorporated into larger frameworks to generate functionally specific molecules.

In materials science, derivatives of this compound can serve as building blocks for functional materials. For instance, N-propargylamides, which can be readily synthesized from the parent amine, can be converted into highly substituted oxazoles. researchgate.net These oxazoles can then undergo further reactions to create multisubstituted diene structures, which have been identified as potential Aggregation-Induced Emission (AIE) active optical materials. researchgate.net AIE materials are a class of advanced molecules that become highly fluorescent in the aggregated state, with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Utilization in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov This approach allows for the rapid generation of molecular complexity and library synthesis. Propargylamines, including this compound, are excellent substrates for various MCRs.

Detailed Research Findings: The most prominent MCR involving propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine). kcl.ac.uk In a classical A³ coupling, a terminal alkyne, an amine, and an aldehyde react, typically with copper or silver catalysis, to form a propargylamine. rsc.org While this compound is itself a propargylamine, its alkyne and amino groups can be envisioned as components in other MCRs. For example, the hydroxyl group could participate in a four-component reaction.

The synthesis of propargylamines can itself be achieved via MCRs, such as the manganese-catalyzed KA² (Ketone-Alkyne-Amine) coupling. core.ac.uk Furthermore, the alkyne functionality within this compound allows it to participate as the alkyne component in various coupling reactions, expanding its utility in generating diverse molecular structures. rsc.org These MCRs are highly valued for their efficiency and atom economy in creating libraries of complex molecules for drug discovery and other applications. mdpi.com

Table 3: Generalized A³ Multicomponent Reaction

Component 1 Component 2 Component 3 Catalyst Product Class

Development of Novel Reagents and Catalytic Systems

The combination of a tertiary amine, an alkyne, and a primary alcohol within one molecule makes this compound a potential precursor for novel reagents and ligands in catalysis. Each functional group can either be part of a ligand's coordination sphere or be modified to introduce new functionalities.

Detailed Research Findings: The development of new catalytic systems often relies on the synthesis of novel ligands that can tune the reactivity and selectivity of a metal center. The tertiary amine in this compound could act as a coordinating group in a ligand scaffold. Research has shown that bifunctional phosphine (B1218219) ligands featuring a remote tertiary amine can be highly effective in cooperative gold catalysis. nih.gov The amine acts as a mild base to deprotonate a propargylic C-H bond, facilitating the reaction.

Furthermore, amino alcohols are well-established precursors for chiral ligands and catalysts used in asymmetric synthesis. researchgate.net For example, chiral iminium salts derived from amino alcohols have been investigated as catalysts for asymmetric epoxidation reactions. lboro.ac.uk By using a chiral version of this compound, it is conceivable to develop new chiral catalysts for stereoselective transformations. The development of novel photocatalytic systems also represents an area where derivatives of such compounds could find use, contributing to the expanding field of light-mediated organic synthesis. cardiff.ac.uk

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will likely focus on developing advanced catalytic systems to synthesize 4-(Benzyl(ethyl)amino)but-2-yn-1-ol and its derivatives with superior control over selectivity and efficiency. The classic method for creating propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, and innovation in this area is ongoing. figshare.comrsc.org

Transition-Metal Catalysis: While copper has been a workhorse in A³ coupling, research into dicopper(I) complexes and copper nanoparticles supported on materials like titanium dioxide (TiO2) or modified metal-organic frameworks (MOFs) shows promise for achieving high yields with low catalyst loading under solvent-free conditions. rsc.orgrsc.orgnih.gov For instance, copper nanoparticles on TiO2 have been used to catalyze multicomponent reactions at 70°C, yielding propargylamines in moderate to excellent yields with the catalyst being reusable for up to four cycles. rsc.org Similarly, gold(III) catalysts supported on nanoparticles are being explored to enhance turnover numbers significantly compared to their unsupported counterparts. researchgate.net

Asymmetric Synthesis: A critical frontier is the enantioselective synthesis of amino alcohols, as chirality is pivotal for pharmaceutical applications. rsc.org Future work could adapt stereodivergent copper-based systems, which have been successful in synthesizing all possible stereoisomers of amino alcohols containing up to three contiguous stereocenters. nih.gov The development of novel chiral ligands for metals like ruthenium and iridium, already used in the asymmetric hydrogenation of α-amino ketones, could be tailored for the specific substrate of this compound to produce single enantiomers with high purity. rsc.org

Table 1: Comparison of Catalytic Systems for Propargylamine (B41283) Synthesis
Catalyst SystemKey AdvantagesPotential ApplicationReference
Dicopper(I) ComplexesLow catalyst loading (0.4 mol%), broad substrate scope.Efficient A³ coupling for the target compound. rsc.org
CuNPs/TiO₂Solvent-free conditions, reusable catalyst.Greener synthesis protocols. rsc.org
Cu-functionalized MIL-101(Cr)Heterogeneous, reusable, high yields, solvent-free.Sustainable and scalable production. nih.gov
Supported Au(III)Very high turnover numbers (TON).Highly efficient, low-volume synthesis. researchgate.net
Chiral Ru/Ir ComplexesHigh enantioselectivity for amino alcohols.Asymmetric synthesis of chiral derivatives. rsc.org

Development of Green Chemistry Approaches for Synthesis and Transformations

Aligning chemical synthesis with principles of sustainability is a paramount goal for future research. For this compound, this involves adopting greener solvents, catalyst systems, and energy inputs.

Solvent-Free and Aqueous Synthesis: A significant trend is the move towards solvent-free "neat" conditions or the use of water as a reaction medium. rsc.orgrsc.org These approaches reduce reliance on volatile organic compounds, minimizing waste and environmental impact. ajgreenchem.com Copper-catalyzed A³ coupling reactions have been demonstrated to proceed efficiently under solvent-free conditions, a strategy that could be directly applied to this compound's synthesis. nih.govscispace.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. tudelft.nl Enzymatic cascades, for example, have been designed for the high-yield synthesis of enantiopure 1,2-amino alcohols from renewable starting materials like L-phenylalanine. acs.org Future research could explore the potential of engineered transaminases or other enzymes to produce chiral variants of this compound under mild, aqueous conditions. rsc.orgucl.ac.uk This biocatalytic approach aligns with the goal of creating more cost-effective and sustainable pharmaceutical production processes. tudelft.nlresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous-flow chemistry represents a paradigm shift in pharmaceutical manufacturing, offering enhanced safety, efficiency, and control. mdpi.comacs.orgnih.gov

Automated Synthesis Platforms: The rise of automated synthesis platforms, which use pre-packaged reagent cartridges and software-controlled systems, can dramatically accelerate the exploration of a chemical scaffold. sigmaaldrich.comnih.gov By integrating the synthesis of this compound into such a platform, researchers could rapidly generate a library of derivatives by varying the amine, aldehyde, or alkyne precursors. enamine.net This high-throughput approach, often combined with machine learning, can quickly identify molecules with desired properties, significantly shortening the drug discovery and development timeline. researchgate.net

Table 2: Enabling Technologies for Future Synthesis
TechnologyKey BenefitsApplication to this compoundReference
Flow ChemistryEnhanced safety, precise control, easy scalability, process intensification.On-demand, safer, and more efficient production. mdpi.comacs.org
Automated SynthesisHigh-throughput screening, rapid library generation, reproducibility.Accelerated discovery of novel functional derivatives. sigmaaldrich.comresearchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, renewable resources, reduced waste.Sustainable and enantioselective synthesis of chiral analogs. tudelft.nlacs.org

Design of Next-Generation Functional Materials Utilizing this Chemical Scaffold

The unique structure of this compound, featuring both a propargylamine group and a primary alcohol, makes it an attractive building block for novel functional materials. mdpi.com The terminal alkyne and hydroxyl groups are prime handles for polymerization and functionalization reactions.

Polymer Synthesis: Propargylamines are used as monomers in organic synthesis reactions. revmaterialeplastice.ro The alkyne group can participate in polymerization reactions, such as multicomponent polymerizations, to create heteroatom-rich polymers with unique photophysical and electrical properties. researchgate.net The hydroxyl group can be converted into other functionalities or used as an initiation site for ring-opening polymerizations. The resulting polymers could find applications in fields ranging from biomedicine to electronics.

Functional Scaffolds: In tissue engineering, polymer-based scaffolds are crucial for supporting cell growth and tissue regeneration. nih.govrsc.org The biocompatibility of polymers like poly(butyl cyanoacrylate) has been demonstrated in creating nanofibrous scaffolds. nih.gov By incorporating the this compound scaffold into such polymers, it may be possible to create materials with tailored properties for specific applications, such as drug delivery or advanced medical implants. The propargylamine moiety itself is of great interest in medicinal chemistry for its role in designing multifunctional drugs for neurodegenerative disorders. researchgate.net Furthermore, propargylamines can be functionalized to create complex structures like cholesterol-based liquid crystals, indicating the scaffold's versatility in advanced materials design. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-(Benzyl(ethyl)amino)but-2-yn-1-ol, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves condensation reactions between substituted benzylamines and alkynol precursors. For example, analogous compounds (e.g., (E)-Benzyl hydrazinecarbodithioate derivatives) are synthesized by refluxing reactants in ethanol, followed by crystallization for purification . Key parameters for optimization include solvent choice (e.g., ethanol for solubility and stability), reaction temperature (e.g., 353 K for reflux), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC and adjusting pH during workup can improve yields.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzyl, ethyl, and hydroxyl groups) and carbon connectivity.
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200 cm1^{-1}, C≡C stretch at ~2100 cm1^{-1}).
  • X-ray Crystallography : Resolves 3D molecular conformation and crystallographic parameters (e.g., bond lengths, angles) .

Q. What role do the hydroxyl and amino groups play in the reactivity of this compound?

The hydroxyl group participates in hydrogen bonding (influencing solubility and crystal packing) and can undergo oxidation to ketones or aldehydes using agents like KMnO4_4. The tertiary amine (ethyl-benzyl amino group) acts as a weak base, facilitating protonation in acidic conditions or coordination with metal ions. The alkyne moiety (C≡C) enables click chemistry (e.g., Huisgen cycloaddition) for derivatization .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its crystal packing and intermolecular interactions?

X-ray studies of analogous compounds reveal that dihedral angles (e.g., 86.80° between aromatic rings) and torsional strain (e.g., 170.6° in C-N-N-C chains) dictate molecular conformation. These distortions reduce π-π stacking and promote hydrogen bonding (e.g., N-H···O and O-H···S) to form supramolecular chains or dimers . Such interactions stabilize the crystal lattice and affect physicochemical properties like melting point and solubility.

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be addressed?

Challenges include:

  • Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density.
  • Twinned crystals : Apply twin law matrices (e.g., HKLF5 format) during refinement.
  • Weak diffraction data : Optimize data collection at low temperatures (e.g., 120 K) and use synchrotron radiation for small crystals. SHELXL’s restraints (e.g., SIMU, DELU) mitigate overfitting for flexible groups like ethyl chains .

Q. Can computational methods predict the regioselectivity of nucleophilic additions to the alkyne moiety in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution to predict reactivity. For terminal alkynes, the sp-hybridized carbon is electrophilic, favoring nucleophilic attack. Experimental validation via 1^1H NMR kinetics (e.g., monitoring proton shifts during reaction) and X-ray analysis of adducts can confirm computational predictions .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects .
  • Crystallography : Employ high-resolution detectors (e.g., CCD) and multi-scan absorption corrections (e.g., X-RED32) for accurate data .
  • Hydrogen Bond Analysis : Generate Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.